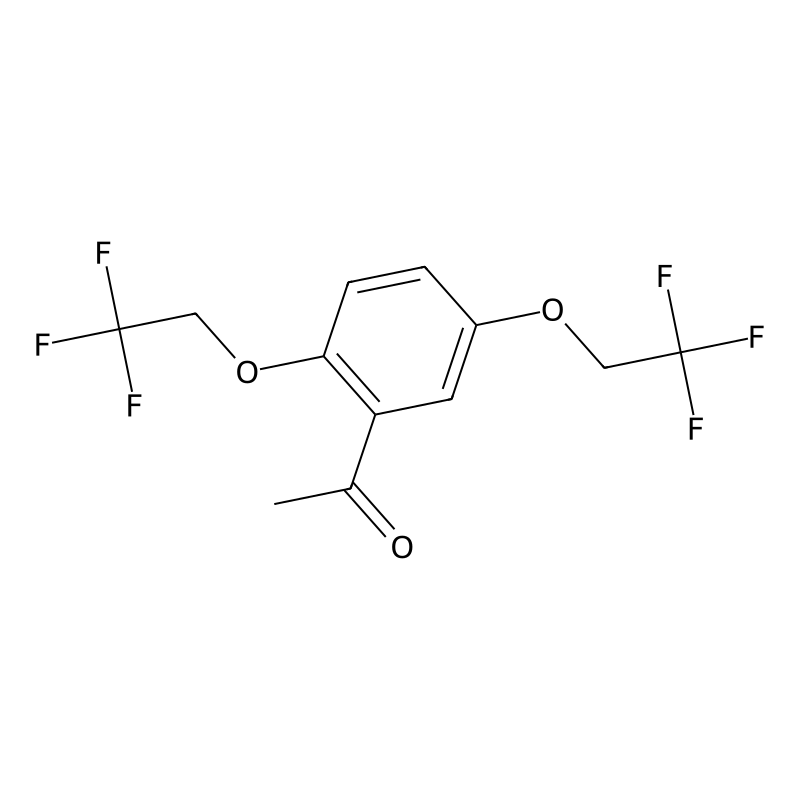

1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Intermediate for Flecainide Synthesis

1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone, also known as 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone, is primarily used as a chemical intermediate in the synthesis of the drug Flecainide [1, 2]. Flecainide is a sodium channel blocker used to treat certain heart rhythm problems [3].

1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone is a synthetic organic compound characterized by its complex structure and unique chemical properties. Its molecular formula is C₁₂H₁₀F₆O₃, and it features a phenyl ring substituted with two trifluoroethoxy groups at the 2 and 5 positions, along with an ethanone functional group. This compound is notable for its fluorinated side chains, which can significantly influence its physical and chemical properties, including solubility and reactivity.

- Trifluoromethyl groups can be slightly acidic. Contact with skin or eyes might cause irritation.

- The carbonyl group can react with other chemicals. Proper handling and storage are advised to avoid unintended reactions.

The compound can undergo several typical reactions associated with its functional groups:

- Nucleophilic Addition: The carbonyl group in the ethanone moiety can participate in nucleophilic addition reactions.

- Esterification: The hydroxyl groups from the trifluoroethoxy side chains can react with acids to form esters.

- Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions highlight the compound's reactivity, making it a versatile building block in organic synthesis .

While specific biological activity data for 1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone is limited, compounds with similar structures often exhibit significant pharmacological properties. Fluorinated compounds are known for their enhanced metabolic stability and bioavailability. Studies suggest that derivatives of trifluoroethoxy-substituted phenyl compounds may have potential applications in medicinal chemistry due to their ability to interact with biological targets effectively .

The synthesis of 1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone typically involves a multistep reaction sequence:

- Preparation of Trifluoroethanol Derivatives: Starting materials are reacted to form the trifluoroethanol derivatives.

- Formation of the Phenyl Ring: The trifluoroethanol derivatives are then used in reactions to construct the substituted phenyl ring.

- Ethanone Formation: Finally, the phenolic compound undergoes acetylation to yield 1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone.

This synthetic pathway allows for the introduction of fluorinated groups while maintaining the integrity of the core structure .

1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone has potential applications in various fields:

- Pharmaceuticals: Due to its unique chemical properties, it may serve as a lead compound in drug development.

- Materials Science: Its fluorinated nature may lend itself to use in coatings or materials that require enhanced durability and chemical resistance.

- Agricultural Chemicals: Similar compounds have been explored for use as agrochemicals due to their biological activity .

Interaction studies involving 1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone focus on its binding affinity with various biological targets. Preliminary studies suggest that compounds with similar structures may interact effectively with enzymes or receptors involved in metabolic pathways. This could provide insights into its potential therapeutic applications .

Several compounds share structural similarities with 1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(4-Trifluoromethylphenyl)ethanone | C₉H₇F₃O | Contains a trifluoromethyl group instead of trifluoroethoxy |

| 4-(Trifluoroethoxy)benzaldehyde | C₉H₇F₃O₂ | Aldehyde functional group; used in various organic syntheses |

| 5-(Trifluoromethyl)-1H-pyrazole | C₅H₄F₃N₂ | Exhibits different reactivity patterns due to nitrogen presence |

Uniqueness

The uniqueness of 1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone lies in its dual trifluoroethoxy substitutions on the phenyl ring combined with an ethanone moiety. This configuration not only enhances its chemical stability but also potentially increases its biological activity compared to other fluorinated compounds that lack such specific substitutions .

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 4 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 3 of 4 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant